Physicochemical characteristics of 4-(6-methoxypyridin-3-yl)benzoic acid
Physicochemical characteristics of 4-(6-methoxypyridin-3-yl)benzoic acid
An In-depth Technical Guide to the Physicochemical Characteristics of 4-(6-methoxypyridin-3-yl)benzoic acid
Abstract: This document provides a comprehensive technical overview of the essential physicochemical properties of 4-(6-methoxypyridin-3-yl)benzoic acid, a key heterocyclic building block in contemporary drug discovery and materials science. This guide moves beyond a simple data sheet, offering a detailed exploration of the molecule's structural, thermal, and solubility characteristics. By integrating established analytical protocols with the underlying scientific rationale, this whitepaper serves as a practical and authoritative resource for researchers, analytical chemists, and formulation scientists. We will detail the necessary experimental workflows, from initial structural confirmation to stability assessment, providing a self-validating framework for characterization.
Introduction: A Molecule of Bipartite Functionality
4-(6-methoxypyridin-3-yl)benzoic acid is a bifunctional organic compound featuring a rigid biphenyl-like core, where one phenyl ring is replaced by a methoxy-substituted pyridine heterocycle. This unique architecture, combining a carboxylic acid group—a potent hydrogen bond donor and acceptor—with the distinct electronic and hydrogen bonding capabilities of a pyridine ring, imparts a specific set of physicochemical properties. These characteristics are fundamental to its behavior in biological systems and material matrices, governing aspects from molecular recognition and crystal packing to solubility and bioavailability. A thorough understanding of these properties is a prerequisite for its successful application in any research or development endeavor.
Core Chemical Identity
A precise definition of the molecule's identity is the foundation of all subsequent analysis.
Table 1: Chemical Identity of 4-(6-methoxypyridin-3-yl)benzoic acid
| Identifier | Value |
| IUPAC Name | 4-(6-methoxypyridin-3-yl)benzoic acid |
| CAS Number | 219671-80-4 |
| Molecular Formula | C₁₃H₁₁NO₃ |
| Molecular Weight | 229.23 g/mol |
| Canonical SMILES | COC1=CC=C(C=N1)C2=CC=C(C=C2)C(=O)O |
| InChI Key | FBOZXYHYGIHFNZ-UHFFFAOYSA-N |
Structural Elucidation and Spectroscopic Fingerprinting
Confirming the molecular structure and purity is the first critical step in any characterization workflow. Spectroscopic methods provide a non-destructive "fingerprint" of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the gold standard for unambiguous structure determination in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
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¹H NMR: The proton spectrum is expected to be highly informative. Key signals would include distinct aromatic protons on both the pyridine and benzene rings, with coupling patterns (doublets, triplets, or doublets of doublets) revealing their substitution patterns. A sharp singlet around 3.8-4.0 ppm would be characteristic of the methoxy (-OCH₃) group protons. The carboxylic acid proton (-COOH) would typically appear as a broad singlet at a significantly downfield chemical shift (>10 ppm), which would disappear upon D₂O exchange.
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¹³C NMR: The carbon spectrum complements the proton data, showing discrete signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be found in the 165-175 ppm region. Aromatic carbons would appear between 110-160 ppm, and the methoxy carbon signal would be expected around 55-60 ppm.
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a rapid and effective technique for identifying the key functional groups within the molecule based on their characteristic vibrational frequencies.[1][2]
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Expected Absorptions:
-
O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[3]
-
C-H Stretch (Aromatic): Sharp signals typically appearing just above 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band between 1680-1710 cm⁻¹, indicative of the carbonyl group in an aromatic carboxylic acid.[3]
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C=C and C=N Stretches: Multiple bands in the 1450-1600 cm⁻¹ region, confirming the presence of the aromatic and pyridine rings.[3]
-
C-O Stretch: Absorptions in the 1210-1320 cm⁻¹ range are expected for the C-O bonds of the carboxylic acid and methoxy ether group.[3]
-
Mass Spectrometry (MS)
Rationale: Mass spectrometry is essential for confirming the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which serves as definitive proof of the molecular formula. The fragmentation pattern can also offer further structural insights.
Core Physicochemical Properties
These intrinsic properties dictate the molecule's behavior and are critical inputs for computational modeling, formulation design, and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction.
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Physical Appearance: A colorless or white crystalline solid.[4][5]
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Melting Point: The melting point is a crucial indicator of purity and crystal lattice energy. Benzoic acid itself has a sharp melting point of 122 °C.[6][7] For 4-(6-methoxypyridin-3-yl)benzoic acid, a sharp, well-defined melting point is expected for a pure sample. Differential Scanning Calorimetry (DSC) is the preferred method for an accurate determination.
-
Solubility: The molecule's dual nature—a polar, ionizable carboxylic acid and a large, relatively nonpolar aromatic system—predicts a strong pH-dependence on its aqueous solubility.
-
Aqueous Media: Low intrinsic solubility is expected in neutral water. Solubility will increase significantly in alkaline conditions (pH > pKa) as the carboxylic acid deprotonates to form the more soluble carboxylate salt.
-
Organic Solvents: Expected to be soluble in polar organic solvents like DMSO, DMF, and methanol.
-
-
Acidity (pKa): The pKa value is a quantitative measure of the acidity of the carboxylic acid group. For benzoic acid, the pKa is approximately 4.2.[6][8][9] The presence of the electron-donating methoxy group and the pyridine ring may slightly alter this value, but it is expected to remain in a similar range. This parameter is critical for predicting the molecule's ionization state at physiological pH (7.4), which profoundly impacts membrane permeability and receptor binding.
Standardized Characterization Protocols
The following section details the workflows and step-by-step methodologies for determining the key physicochemical parameters discussed.
Overall Physicochemical Characterization Workflow
This diagram outlines a logical sequence for a comprehensive characterization of a new batch of the compound.
Caption: A logical workflow for the comprehensive physicochemical analysis of the target compound.
Protocol: Melting Point Determination by DSC
Rationale: DSC offers superior accuracy over visual methods by quantifying the heat energy absorbed during the phase transition, providing both a melting point and enthalpy of fusion.
-
Calibration: Calibrate the DSC instrument using certified indium and zinc standards.
-
Sample Preparation: Accurately weigh 1-3 mg of the dried compound into a Tzero aluminum pan.
-
Encapsulation: Hermetically seal the pan to prevent sublimation. Prepare an identical empty pan as a reference.
-
Thermal Program: Place both pans in the DSC cell. Equilibrate at 25 °C. Ramp the temperature at a rate of 10 °C/min up to a temperature approximately 30 °C above the expected melting point.
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic event on the resulting thermogram.
Protocol: pH-Dependent Solubility Profiling
Rationale: This assay quantifies solubility across a physiologically relevant pH range, which is essential for predicting oral absorption and guiding formulation development.
-
Buffer Preparation: Prepare a series of buffers (e.g., phosphate, acetate) at pH values of 2.0, 4.5, 6.8, 7.4, and 9.0.
-
Sample Incubation: Add an excess amount of the solid compound (e.g., 5 mg) to 1 mL of each buffer in duplicate vials.
-
Equilibration: Seal the vials and shake at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Sample Processing: Centrifuge the suspensions at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant, dilute it with an appropriate mobile phase, and analyze the concentration using a validated, stability-indicating HPLC-UV method against a standard curve.[1]
Stability Profile: A Regulatory and Practical Necessity
Assessing the chemical stability of a drug candidate is a critical, non-negotiable step in development.[10][11][12] Stability studies determine the shelf-life and appropriate storage conditions by evaluating the effect of environmental factors on the quality of the substance.[13]
-
Solid-State Stability: This involves exposing the solid material to stressed conditions of heat (e.g., 40 °C) and humidity (e.g., 75% RH) for extended periods.[11][14] Samples are pulled at defined time points (e.g., 0, 3, 6 months) and assayed for purity by a stability-indicating HPLC method to detect and quantify any degradants.[13]
-
Solution Stability: The stability in various solvents and pH buffers is determined to ensure the integrity of the compound during in vitro assays and to inform potential liquid formulations. Samples in solution are stored under specified conditions and analyzed at intervals to monitor for degradation.
Conclusion
4-(6-methoxypyridin-3-yl)benzoic acid possesses a defined set of physicochemical characteristics derived from its unique molecular structure. The presence of both acidic and basic centers, coupled with its aromatic framework, results in distinct spectroscopic, thermal, and solubility profiles. The experimental methodologies detailed in this guide provide a robust framework for the systematic and accurate characterization of this compound. This foundational data is indispensable for any researcher aiming to leverage this molecule in drug discovery, medicinal chemistry, or materials science, enabling informed decisions and accelerating the development timeline.
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